molecular formula C11H15NO4 B8505893 N-(3,5-dimethoxyphenyl)-D,L-alanine

N-(3,5-dimethoxyphenyl)-D,L-alanine

Cat. No. B8505893
M. Wt: 225.24 g/mol
InChI Key: UJYOFKRYXUPXBK-UHFFFAOYSA-N
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Patent
US06096782

Procedure details

The title compound was prepared according to the procedure described in U.S. Pat. No. 3,598,859 (or Example A above) using 3,5-dimethoxyaniline (Aldrich) and 2-chloropropionic acid (Aldrich).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].Cl[CH:13]([CH3:17])[C:14]([OH:16])=[O:15]>>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([NH:6][CH:13]([C:14]([OH:16])=[O:15])[CH3:17])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NC(C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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